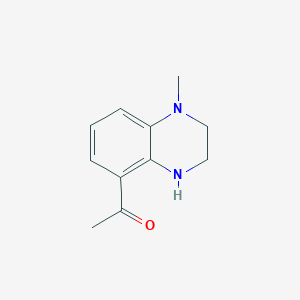
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone consists of a quinoxaline ring system with a methyl group and an ethanone moiety attached, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1,2,3,4-tetrahydroquinoxaline with an appropriate acylating agent, such as acetyl chloride, under acidic conditions. The reaction typically proceeds via the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the acylating agent to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives with reduced functional groups.
Substitution: The ethanone moiety in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives with potential biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has indicated that derivatives of this compound may possess neuroprotective, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of enzymes, receptors, or ion channels, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby providing neuroprotective or anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone can be compared with other similar compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives. These compounds share a similar tetrahydroquinoxaline or tetrahydroisoquinoline core structure but differ in their substituents and functional groups. The unique combination of the quinoxaline ring and the ethanone moiety in 1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Conclusion
1-(1-Methyl-1,2,3,4-tetrahydroquinoxalin-5-yl)ethanone is a compound of significant interest in scientific research due to its unique structure and diverse potential applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research into this compound and its derivatives may lead to the development of new therapeutic agents and innovative chemical processes.
Eigenschaften
CAS-Nummer |
89334-27-0 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(1-methyl-3,4-dihydro-2H-quinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)9-4-3-5-10-11(9)12-6-7-13(10)2/h3-5,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
WTCIQBIECZZOBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=CC=C1)N(CCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


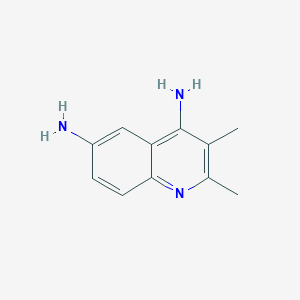
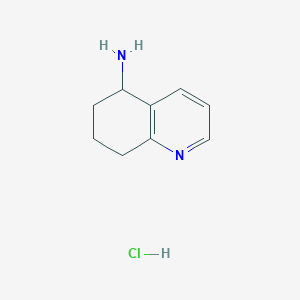
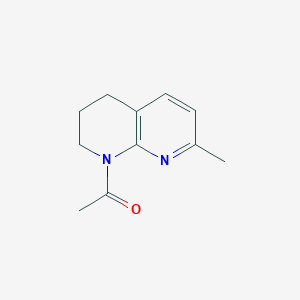
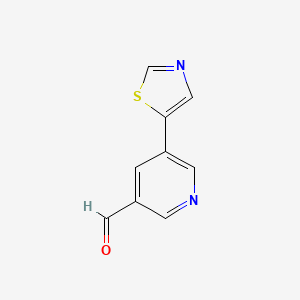
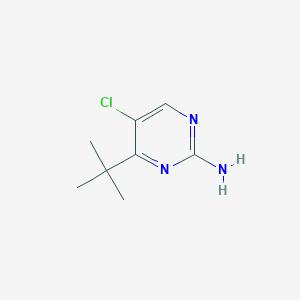

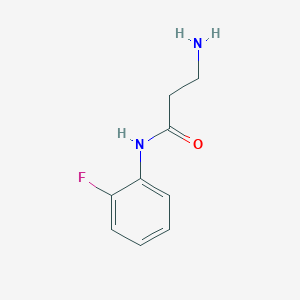


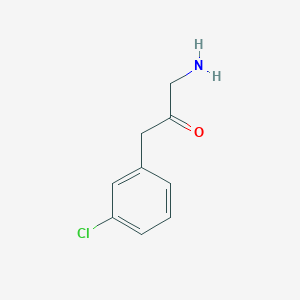
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)

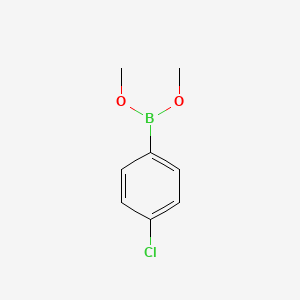
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
